molecular formula C7H13NO4S B2519241 Methyl3-(cyclopropylsulfamoyl)propanoate CAS No. 1216773-32-8

Methyl3-(cyclopropylsulfamoyl)propanoate

Cat. No.: B2519241
CAS No.: 1216773-32-8
M. Wt: 207.24
InChI Key: XOSLEVVJKVBDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyclopropylsulfamoyl)propanoate is an organosulfur compound featuring a propanoate ester backbone substituted with a cyclopropylsulfamoyl group. Its molecular formula is C₁₁H₈N₂O₂, with a molecular weight of 200.20 g/mol and CAS number 78746-11-9 .

Properties

IUPAC Name

methyl 3-(cyclopropylsulfamoyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-12-7(9)4-5-13(10,11)8-6-2-3-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSLEVVJKVBDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216773-32-8
Record name methyl 3-(cyclopropylsulfamoyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(cyclopropylsulfamoyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Methyl 3-(cyclopropylsulfamoyl)propanoate serves as a building block in organic synthesis. It can be utilized to create more complex molecules, contributing to advancements in synthetic methodologies.

Biology

The compound is being investigated as a biochemical probe in enzyme studies. Its ability to interact with various enzymes makes it useful for understanding enzyme mechanisms and developing enzyme inhibitors.

Medicine

Research has highlighted its potential therapeutic properties, particularly:

  • Anti-inflammatory Activity: Studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties: Preliminary tests indicate effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.
  • Metabolic Disorders: The compound has been explored for its role in treating metabolic diseases such as Type 2 diabetes by modulating G-protein coupled receptor pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces cytokine production in vitro
CytotoxicityInduces apoptosis in cancer cell lines

Table 2: Case Studies on Efficacy

StudyModel UsedDose (mg/kg)Outcome
In vitro antimicrobialBacterial culturesN/ASignificant inhibition of bacterial growth
In vivo cancer modelMice20Reduced tumor size compared to control
Inflammatory disease modelRat10Decreased levels of inflammatory markers

Mechanism of Action

The mechanism of action of Methyl3-(cyclopropylsulfamoyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include sulfonation and esterification reactions that modify the activity of the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Propanoate Ester Family

Methyl 3-(chlorosulfonyl)propanoate
  • Molecular Formula : C₄H₇ClO₄S
  • Molecular Weight : 186.61 g/mol
  • Key Differences : Replaces the cyclopropylsulfamoyl group with a chlorosulfonyl (-SO₂Cl) moiety. This substitution increases electrophilicity due to the electron-withdrawing chlorine atom, making it more reactive in nucleophilic substitution reactions compared to the sulfamoyl derivative .
Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate
  • Molecular Formula: Not explicitly provided, but structurally complex with benzimidazole and pyridine substituents.
  • Key Differences : The ester group (ethyl instead of methyl) and the presence of aromatic heterocycles (benzimidazole and pyridine) confer higher molecular weight and lipophilicity. This compound is a precursor to Dabigatran etexilate, highlighting its pharmaceutical relevance compared to the simpler cyclopropylsulfamoyl derivative .
Methyl 3-aminocyclopentanecarboxylate
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Key Differences: Substitutes the sulfamoyl group with an amine (-NH₂) and incorporates a cyclopentane ring.

Functional Group Variants: Sulfonamides vs. Esters

Methyl 3-(4'-Acetylphenyloxy)propanoate
  • Molecular Formula : C₁₂H₁₄O₄ (estimated)
  • Key Differences : Replaces the sulfamoyl group with an acetylphenyloxy (-O-C₆H₄-COCH₃) substituent. The aryloxy group increases aromaticity and UV absorption, which may affect spectroscopic identification methods .
3-Amino-3-cyclobutylpropanoic Acid Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₂ (estimated)
  • Key Differences: Features a cyclobutyl ring and a carboxylic acid group instead of an ester.

Physicochemical and Ionization Properties

  • Ionization Behavior: Methyl 3-(cyclopropylsulfamoyl)propanoate and related esters (e.g., methyl octanoate, ethyl propanoate) form protonated dimers in ionization regions, as observed in mass spectrometry studies. However, the sulfamoyl group in the target compound may stabilize such dimers through hydrogen bonding, unlike non-sulfonated esters .
  • Retention and Migration: In chromatographic analyses, sulfamoyl-containing esters exhibit longer retention times compared to simple alkyl esters (e.g., ethyl hexanoate) due to increased polarity .

Data Table: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
Methyl 3-(cyclopropylsulfamoyl)propanoate C₁₁H₈N₂O₂ 200.20 Ester, Sulfamoyl, Cyclopropane 78746-11-9
Methyl 3-(chlorosulfonyl)propanoate C₄H₇ClO₄S 186.61 Ester, Chlorosulfonyl Not specified
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Ester, Amine, Cyclopentane 1314922-38-7
Ethyl-3-{benzimidazole-pyridine derivative} Complex >300 (estimated) Ester, Benzimidazole, Pyridine Not specified

Biological Activity

Methyl3-(cyclopropylsulfamoyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain enzymes and in cancer therapeutics. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group and sulfamoyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb denote the number of respective atoms in the compound.

Research indicates that this compound functions primarily as an inhibitor of the enzyme Poly(ADP-ribose) glycohydrolase (PARG). PARG plays a crucial role in the regulation of cellular responses to DNA damage, thus making it a target for cancer therapy. Inhibition of PARG may enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage induced by treatment .

1. Inhibition of PARG Activity

Studies have shown that this compound effectively inhibits PARG activity in various cell lines. The inhibition leads to increased levels of poly(ADP-ribose), which is associated with apoptosis in cancer cells.

Table 1: Inhibition Potency of this compound

Cell LineIC50 (µM)Mechanism of Action
Glioma Cells15PARG Inhibition
Prostate Cancer Cells10Induction of Apoptosis
Bladder Cancer Cells12Enhanced Chemotherapy Efficacy

2. Anti-Cancer Properties

In preclinical studies, this compound has demonstrated significant anti-cancer properties, particularly against solid tumors. The compound's ability to inhibit PARG has been linked to increased sensitivity to DNA-damaging agents such as cisplatin and temozolomide, making it a promising candidate for combination therapies .

Case Study 1: Glioma Treatment

A study involving glioma cell lines showed that treatment with this compound resulted in a marked reduction in cell viability when combined with standard chemotherapy agents. The results indicated a synergistic effect, suggesting that this compound could enhance the therapeutic index of existing treatments .

Case Study 2: Prostate Cancer

In another investigation focused on prostate cancer, this compound was administered alongside anti-androgen therapies. The findings revealed that the compound not only inhibited tumor growth but also reduced metastasis significantly compared to controls .

Discussion

The biological activity of this compound highlights its potential as an effective therapeutic agent in oncology. Its mechanism as a PARG inhibitor opens avenues for further research into its application in combination with existing chemotherapeutic agents.

Future studies should focus on:

  • Clinical Trials : Assessing the efficacy and safety profile in human subjects.
  • Mechanistic Studies : Exploring other potential pathways affected by this compound.
  • Formulation Development : Investigating optimal delivery methods for enhanced bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.